molecular formula C20H17N3O4 B2467978 3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one CAS No. 931352-28-2

3-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)-7-methoxy-2H-chromen-2-one

Cat. No. B2467978
CAS RN: 931352-28-2
M. Wt: 363.373
InChI Key: KWSIITPGNCFILJ-UHFFFAOYSA-N
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Description

This compound is a new coumarin derivative synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . It exists as two main keto-enol tautomers .


Synthesis Analysis

The compound was synthesized by condensing 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol . The structure of the synthesized compound was characterized using spectroscopic data (IR and 1H NMR) and elemental analysis .


Molecular Structure Analysis

The structure of the compound was confirmed using spectroscopic data (IR and 1H NMR) and elemental analysis . The electronic absorption and emission spectra revealed that the compound exists as two main keto-enol tautomers .


Chemical Reactions Analysis

The compound was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde . The reaction was carried out in the presence of piperidine in ethanol .


Physical And Chemical Properties Analysis

The compound’s electronic absorption and emission spectra revealed that it exists as two main keto-enol tautomers . The ratios of these tautomers in both protic and aprotic solvents with different polarities and dielectric constants were calculated . The fluorescence of the compound was enhanced upon increasing the medium viscosity, which was due to the resultant molecular rigidity .

Scientific Research Applications

Synthesis and Characterization

Research has led to the synthesis of various derivatives of the compound, focusing on the creation of chromen-2-one and its analogs through reactions with different amines and aldehydes. These compounds were characterized using various analytical techniques, confirming their structures and potential for further applications (Budzisz et al., 1999), (M. A. Bhat et al., 2013).

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of these compounds, demonstrating significant activity against various bacterial and fungal strains. Notably, specific derivatives showed potent in vitro growth inhibition against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, highlighting their potential as antimicrobial agents (M. A. Bhat et al., 2013).

Cancer Research

Research into the anticancer properties of these compounds has shown promising results. For instance, certain derivatives have been synthesized and tested against breast cancer cell lines, demonstrating significant cytotoxic potential and suggesting mechanisms of action that could be beneficial in cancer therapy (Ashutosh Kumar Singh et al., 2017).

Optical Applications

The nonlinear optical properties of certain derivatives have been explored, revealing potential applications in optical devices. These studies have investigated the behavior of the compounds under various conditions, indicating their suitability for roles in optical limiting and as candidates for other optical applications (K. Rahulan et al., 2014).

Mechanism of Action

The compound has been investigated for its antimicrobial properties and acetylcholinesterase inhibition activity (AChEI) . The highest observed AChEI activity provided 48.25% inhibition .

properties

IUPAC Name

3-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-23(2)14-7-4-12(5-8-14)18-21-19(27-22-18)16-10-13-6-9-15(25-3)11-17(13)26-20(16)24/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSIITPGNCFILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C(C=C4)OC)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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